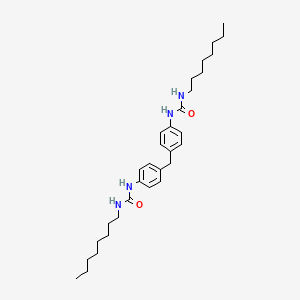
N,N''-(Methylenedi-4,1-phenylene)bis(N'-octylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Reaction product of Diphenylmethanediisocyanate, Octylamine and Oleylamine (molar ratio 1:1.86:0.14)” is a complex chemical substance formed by the reaction of diphenylmethanediisocyanate with octylamine and oleylamine. This compound is characterized by its unique molecular structure, which includes both aromatic and aliphatic components, making it versatile for various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of diphenylmethanediisocyanate with octylamine and oleylamine in a specific molar ratio of 1:1.86:0.14. The reaction typically occurs under controlled conditions, including a specific temperature range and the presence of a catalyst to facilitate the reaction. The process involves the formation of urea linkages between the isocyanate groups of diphenylmethanediisocyanate and the amine groups of octylamine and oleylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in the specified molar ratio. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms with fewer double bonds or other changes in the molecular structure.
Scientific Research Applications
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Reaction product of diphenylmethanediisocyanate and toluenediisocyanate with octylamine and oleylamine: This compound has a similar structure but includes toluenediisocyanate, which alters its chemical properties and applications.
Reaction product of diphenylmethanediisocyanate with other aliphatic amines: These compounds have different aliphatic amines, leading to variations in their chemical behavior and uses.
Uniqueness
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine is unique due to its specific molar ratio and the combination of aromatic and aliphatic components. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
122886-55-9 |
|---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-octyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-3-5-7-9-11-13-23-32-30(36)34-28-19-15-26(16-20-28)25-27-17-21-29(22-18-27)35-31(37)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-25H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChI Key |
CWSYHECTOJPFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















